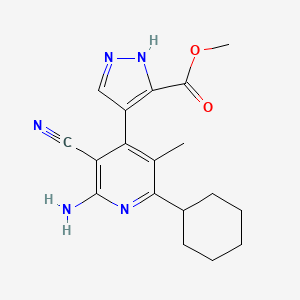

![molecular formula C19H26ClNO3S B5423872 N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B5423872.png)

N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the most stable isomer of C10H16 . The molecule is both rigid and virtually stress-free .Mécanisme D'action

Target of Action

The primary target of N-[2-(Adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is the Dengue virus (DENV) . DENV is a major public health concern in many tropical and sub-tropical regions . The development of agents that are able to inhibit DENV is therefore of utmost importance .

Mode of Action

The compound interacts with DENV, leading to significant anti-DENV serotype 2 activity .

Biochemical Pathways

The compound affects the biochemical pathways related to the replication and spread of DENV . By inhibiting DENV, the compound disrupts these pathways, preventing the virus from causing further harm .

Pharmacokinetics

It is known that the compound shows low cytotoxicity , which suggests that it may have good bioavailability and be well-tolerated in the body.

Result of Action

The result of the compound’s action is a significant reduction in DENV activity . This leads to a decrease in the severity of Dengue fever symptoms and helps to prevent the spread of the virus .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide in lab experiments is its potential therapeutic applications. Additionally, this compound has been found to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Orientations Futures

There are several future directions for research on N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide. One area of research could be to further investigate the mechanism of action of this compound. Additionally, more studies could be conducted to explore the potential therapeutic applications of this compound in various diseases. Finally, further research could be done to improve the solubility and bioavailability of this compound for potential clinical use.

Méthodes De Synthèse

The synthesis of N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide involves the reaction of 1-adamantylamine, 4-chloro-3-methoxybenzenesulfonyl chloride, and triethylamine in a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.

Applications De Recherche Scientifique

N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. Some of the areas of research where this compound has shown promising results are cancer, inflammation, and neurodegenerative diseases.

Propriétés

IUPAC Name |

N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO3S/c1-24-18-9-16(2-3-17(18)20)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTQOSJILUJJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5423804.png)

![2-[(2,3-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5423812.png)

![N,N-dimethyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5423827.png)

![ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-3-piperidinecarboxylate](/img/structure/B5423828.png)

![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5423836.png)

![methyl 4-[({2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5423841.png)

![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5423844.png)

![ethyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5423849.png)

![4-[2-(propylthio)benzoyl]morpholine](/img/structure/B5423850.png)

![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5423852.png)

![(3S*,4R*)-3-benzyl-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5423877.png)